1,3,5-Triazine-2,4-diamine, 1-(4-ethoxyphenyl)-1,6-dihydro-6,6-dimethyl-
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Overview
Description
1,3,5-Triazine-2,4-diamine, 1-(4-ethoxyphenyl)-1,6-dihydro-6,6-dimethyl- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This specific compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(4-ethoxyphenyl)-1,6-dihydro-6,6-dimethyl- typically involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. The reaction can be carried out using conventional methods or microwave irradiation, which often results in higher yields and purity . The esterification of the 4-aminobenzoic acid moiety can also be employed to obtain methyl ester analogues .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as green solvents and catalysts, can also be incorporated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(4-ethoxyphenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted triazine derivatives .
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 1-(4-ethoxyphenyl)-1,6-dihydro-6,6-dimethyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(4-ethoxyphenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of microbial pathogens by interfering with their metabolic processes or cellular structures . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, N-(4-ethoxyphenyl)-6-(1-methylethenyl)-: Another triazine derivative with similar chemical properties.
1,3,5-Triazine-4-aminobenzoic acid derivatives: Known for their antimicrobial activity.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(4-ethoxyphenyl)-1,6-dihydro-6,6-dimethyl- stands out due to its specific structural features, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
46985-99-3 |
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Molecular Formula |
C13H19N5O |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H19N5O/c1-4-19-10-7-5-9(6-8-10)18-12(15)16-11(14)17-13(18,2)3/h5-8H,4H2,1-3H3,(H4,14,15,16,17) |
InChI Key |
VLQRTOJDGFJEIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC(=NC2(C)C)N)N |
Origin of Product |
United States |
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